Thymidin-3',5'-diphosphat

Übersicht

Beschreibung

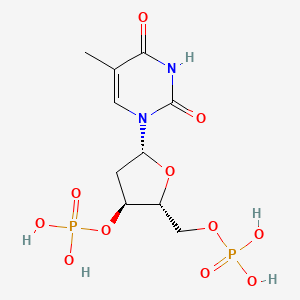

Thymidine-3’,5’-Diphosphate: is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of the nucleoside thymidine, which is linked to two phosphate groups at the 3’ and 5’ positions of the deoxyribose sugar. This compound is crucial in the study of nucleic acid structures and functions, particularly in the context of genetic expression and regulation.

Wissenschaftliche Forschungsanwendungen

Thymidine-3’,5’-Diphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.

Biology: It plays a role in the study of DNA replication and repair mechanisms.

Industry: It is utilized in the production of diagnostic reagents and as a standard in various analytical techniques.

Wirkmechanismus

Target of Action

Thymidine-3’,5’-diphosphate (also known as Deoxythymidine 3′,5′-diphosphate or pdTp) is a selective small molecule inhibitor that primarily targets staphylococcal nuclease and tudor domain-containing 1 (SND1) , a subunit of the microRNA regulatory complex RISC . These targets play crucial roles in various biological processes, including DNA replication and gene regulation.

Mode of Action

Thymidine-3’,5’-diphosphate interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of SND1 , thereby affecting the function of the RISC complex

Biochemical Pathways

It is known that the compound’s inhibition of snd1 can impact the function of the risc complex, which plays a key role in the regulation of gene expression

Result of Action

Thymidine-3’,5’-diphosphate exhibits anti-tumor efficacy in vivo . This suggests that the compound’s action on its targets may lead to molecular and cellular effects that inhibit tumor growth.

Biochemische Analyse

Biochemical Properties

Thymidine-3’,5’-diphosphate is a selective small molecule inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1), which is a subunit of the miRNA regulatory complex RISC . It inhibits SND1 activity, playing a significant role in biochemical reactions .

Cellular Effects

Thymidine-3’,5’-diphosphate significantly reduces the expression level of p65 and p65 nuclear translocation in hepatocytes by inhibiting SND1 enzyme activity . It also inhibits the spherical formation of hepatocytes .

Molecular Mechanism

The molecular mechanism of Thymidine-3’,5’-diphosphate involves its role as a selective small molecule inhibitor of SND1 . It binds to SND1, inhibiting its activity and thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, Thymidine-3’,5’-diphosphate exhibits anti-tumor efficacy . The free form of the compound is prone to instability, and it is advisable to consider the stable salt form that retains the same biological activity .

Dosage Effects in Animal Models

In animal models, Thymidine-3’,5’-diphosphate has been shown to significantly inhibit xenotransplantation of human hepatocellular carcinoma . It also up-regulates the expression of apoptosis and selective tumor suppressor genes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Thymidin-3’,5’-Diphosphat beinhaltet typischerweise die Phosphorylierung von Thymidin. Ein häufiges Verfahren ist die Verwendung von Phosphorylierungsmitteln wie Phosphorylchlorid (POCl₃) in Gegenwart einer Base wie Pyridin. Die Reaktion verläuft über die Bildung von intermediärem Thymidinmonophosphat, das weiter phosphoryliert wird, um Thymidin-3’,5’-Diphosphat zu liefern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Thymidin-3’,5’-Diphosphat verwendet oft enzymatische Methoden aufgrund ihrer Spezifität und Effizienz. Enzyme wie Thymidinkinase und Nukleosiddiphosphatkinase können die Phosphorylierung von Thymidin zu seiner Diphosphatform katalysieren. Diese biokatalytischen Prozesse sind vorteilhaft, da sie unter milden Bedingungen ablaufen und weniger Nebenprodukte produzieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Thymidin-3’,5’-Diphosphat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Thymidin-3’,5’-Diphosphatderivaten mit veränderten funktionellen Gruppen führen.

Reduktion: Obwohl seltener, können Reduktionsreaktionen die Phosphatgruppen oder die Nukleobase modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können an den Phosphatgruppen auftreten und zur Bildung verschiedener Nukleotidanaloga führen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄) werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) können eingesetzt werden.

Substitution: Nucleophile wie Ammoniak (NH₃) oder Amine können unter basischen Bedingungen mit den Phosphatgruppen reagieren.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene phosphorylierte Derivate von Thymidin, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können.

Wissenschaftliche Forschungsanwendungen

Thymidin-3’,5’-Diphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese von Oligonukleotiden und anderen Nukleotidanaloga verwendet.

Biologie: Es spielt eine Rolle bei der Untersuchung der DNA-Replikations- und Reparaturmechanismen.

Industrie: Es wird bei der Herstellung von diagnostischen Reagenzien und als Standard in verschiedenen analytischen Verfahren eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den Thymidin-3’,5’-Diphosphat seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit bestimmten Enzymen und molekularen Zielstrukturen. So wirkt es beispielsweise als Inhibitor von staphylokokkaler Nuklease und Tudor-Domäne-enthaltender 1 (SND1), die an der Regulation von Mikro-RNA (miRNA) und Genexpression beteiligt sind . Durch die Hemmung dieser Enzyme kann Thymidin-3’,5’-Diphosphat zelluläre Prozesse wie Apoptose und Tumorsuppression modulieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thymidinmonophosphat: Enthält nur eine Phosphatgruppe und ist ein Vorläufer bei der Synthese von Thymidin-3’,5’-Diphosphat.

Thymidintriphosphat: Enthält drei Phosphatgruppen und ist an der DNA-Synthese beteiligt.

Desoxyuridindiphosphat: Ähnliche Struktur, aber mit Uracil anstelle von Thymin.

Einzigartigkeit

Thymidin-3’,5’-Diphosphat ist aufgrund seines spezifischen Phosphorylierungsmusters einzigartig, das es ihm ermöglicht, mit verschiedenen molekularen Zielstrukturen und -wegen zu interagieren. Seine Fähigkeit, SND1 zu hemmen und seine Rolle bei der Tumorsuppression unterstreichen sein Potenzial als Therapeutikum .

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCBOPUCJOHLS-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951298 | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2863-04-9 | |

| Record name | Thymidine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.